(4-Bromophenyl)diphenylphosphine
Overview
Description
(4-Bromophenyl)diphenylphosphine, also known as BDP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a phosphine derivative that contains a bromine atom and two phenyl groups. BDP is an important reagent in organic synthesis and has been used in various applications in the field of chemistry.
Scientific Research Applications
Organic Light‐Emitting Diodes
(4-Bromophenyl)diphenylphosphine has been utilized in the synthesis of materials for organic light-emitting diodes (OLEDs). The compound's application in OLEDs demonstrates its potential in advanced electronic materials, contributing to potentially high power efficiency and operational stability (Tan et al., 2016).
Polymer-anchored Phosphine Functions
This compound has been used in the synthesis of polymer-anchored phosphine functions. The research in this area explores innovative ways to anchor phosphine to polymers, which can have diverse applications in materials science and chemistry (Naaktgeboren, Nolte, & Drenth, 2010).
Tetraarylphosphonium Salts Synthesis
(4-Bromophenyl)diphenylphosphine is involved in the synthesis of tetraarylphosphonium salts. These salts have a variety of applications, including as intermediates in organic synthesis and as catalysts (Mironov, Khasiyatullina, & Krivolapov, 2015).
Functionalized Precursor for Polymer Synthesis
This compound is used as a functionalized precursor in the synthesis of specific types of polymers, such as perfluorocyclobutyl aromatic ether polymers, which have potential applications in high-performance materials and coatings (Huang Yan-gen, 2013).
Homogeneous Polymer Support for Catalysis
The compound has been used to create soluble syndiotactic polystyrene-supported triphenylphosphine, which is effective in catalyzing Suzuki–Miyaura coupling reactions under homogeneous conditions. This application demonstrates its utility in catalysis and polymer-supported reaction systems (Shin, Bertoia, Czerwinski, & Bae, 2009).
properties
IUPAC Name |
(4-bromophenyl)-diphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrP/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLBCLNFEOKEHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00223636 | |
Record name | (4-Bromophenyl)diphenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00223636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)diphenylphosphine | |
CAS RN |
734-59-8 | |
Record name | (4-Bromophenyl)diphenylphosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=734-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromophenyl)diphenylphosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000734598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Bromophenyl)diphenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00223636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-bromophenyl)diphenylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.907 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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